molecular formula C6H13F3N2 B068157 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane CAS No. 188429-64-3

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane

Cat. No. B068157
M. Wt: 170.18 g/mol
InChI Key: YHYYBBPQARKMBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The facile synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones from 1,1-bis(dimethylamino)-2,2,2-trifluoroethane highlights its role as a new CF3CHO synthetic equivalent. It reacts with ketones under catalysis by 36% aqueous HCl or with silyl enol ethers in the presence of ZnI2 catalyst, demonstrating moderate to good yields and showcasing its utility in organic synthesis (Xu & Dolbier, 1998).

Molecular Structure Analysis

Although direct studies on the molecular structure of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane are scarce, related compounds such as 1,8-bis(dimethylamino)naphthalene tetrafluoroborate have been analyzed. These studies reveal significant insights into the steric effects and intramolecular interactions that might be present in related compounds, offering a glimpse into the structural dynamics of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as well (Woźniak et al., 1990).

Chemical Reactions and Properties

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane participates in Lewis acid-catalyzed deamination reactions, generating carbocations that undergo electrophilic reactions with alkynes and alkenes. This process forms trifluoromethylated alkynylamines, homoallylic amines, and other products, demonstrating the compound's versatility and reactivity in synthesizing fluorinated compounds (Xu & Dolbier, 2000).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Carbinols and Ketones : This compound is an effective synthetic building block, used as a replacement for trifluoroacetaldehyde in condensation reactions with ketones. It has been utilized to obtain trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones (Xu & Dolbier, 1998).

  • Synthesis of Trifluoromethylated Amines : The compound, catalyzed by ZnI2, generates carbocations that undergo electrophilic reactions, forming various trifluoromethylated compounds, including alkynylamines, homoallylic amines, and cyanoamines (Xu & Dolbier, 2000).

  • Preparation of Difluoroalkyl Molecules : It serves as a diverse and effective building block for creating various fluorinated compounds, especially in acylation reactions and condensation with acidic α-hydrogen carbon compounds (Xu, López & Dolbier, 2020).

  • Development of Fluorinated Polyimides : This compound was used to synthesize novel fluorinated polyimides with high solubility, transparency, and low dielectric constants, useful in electronic materials (Chung, Tzu & Hsiao, 2006).

  • Cobalt/Diamine-Catalyzed Reactions : It's involved in the cobalt/diamine-catalyzed difluoroethylation and trifluoroethylation of aryl Grignard reagents, useful in organic synthesis (Ohtsuka & Yamakawa, 2016).

  • Synthesis of Electron Acceptors : It played a role in synthesizing novel electron acceptors for potential use in electronic applications (Iwatsuki, Kubo & Iwase, 1993).

properties

IUPAC Name

2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYBBPQARKMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373499
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane

CAS RN

188429-64-3
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188429-64-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Xu, WR Dolbier - The Journal of Organic Chemistry, 2000 - ACS Publications
Lewis acid-catalyzed deamination of aminal, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, using ZnI 2 in ether, generates the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation, which …
Number of citations: 48 pubs.acs.org
Y Xu, WR Dolbier Jr - Tetrahedron letters, 1998 - Elsevier
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is an excellent synthetic building-block replacement for trifluoroacetaldehyde in condensation reactions with ketones using 36% aqueous …
Number of citations: 34 www.sciencedirect.com
Y Xu, WR Dolbier - The Journal of Organic Chemistry, 1997 - ACS Publications
Difluoro ketene aminal 1 undergoes [2 + 4] cycloadditions with α,β-unsaturated aldehydes and ketones and [2 + 2] cycloadditions with α,β-unsaturated esters and nitriles. Both types of …
Number of citations: 21 pubs.acs.org
Y Xu, WR Dolbier, XX Rong - The Journal of Organic Chemistry, 1997 - ACS Publications
In 1994, Aoyama reported in a Daikin patent the facile synthesis of 1, 1, 1, 4, 4, 4-hexafluoro-2-butene (HFC-356mff) from the inexpensive hydrochlorofluorocarbon 1, 1, 1-trifluoro-2, 2-…
Number of citations: 49 pubs.acs.org
Y Xu - 1999 - search.proquest.com
mv fi Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. Thus, some …
Number of citations: 0 search.proquest.com
Y Xu, SE Lopez, WR Dolbier Jr - Journal of Fluorine Chemistry, 2020 - Elsevier
1-Bis(dimethylamino)-2,2-difluoroethene has been shown to be a diverse and highly effective building block for the preparation of a variety of fluorinated compounds. Reported here are …
Number of citations: 5 www.sciencedirect.com
Y Xu, F Tian, WR Dolbier - The Journal of Organic Chemistry, 1999 - ACS Publications
1,1-Difluoro-2,2-bis(dimethylamino)ethene undergoes a [2 + 2] cycloaddition with ethyl propiolate at −25 C [ΔH ⧧ = 4.2 (±0.4) kcal/mol and ΔS ⧧ = −56.7 (±0.9) cal/mol·K], and the …
Number of citations: 10 pubs.acs.org
A Jayaraman, S Lee - Organic letters, 2019 - ACS Publications
Palladium-catalyzed decarboxylative coupling reactions using alkynoic acids and 1-fluoro-2,2-diiodovinylarenes provide mono- and dialkynylfluoroalkenes with high selectivity. When …
Number of citations: 13 pubs.acs.org
IH Jeong, SL Jeon, MS Kim, BT Kim - Journal of fluorine chemistry, 2004 - Elsevier
β-Trifluoromethylated enaminones 1 were prepared stereospecifically or high stercoselectively in 31–92% yields from the reaction of Weinreb amides with trifluoropropynyl lithium, …
Number of citations: 23 www.sciencedirect.com
Y Ding, J Wang, KA Abboud, Y Xu… - The Journal of …, 2001 - ACS Publications
Fluorine-containing derivatives of amino acids are assuming increasing importance as probes of biological function and enzyme mechanism. We now report a new, flexible route to …
Number of citations: 47 pubs.acs.org

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